molecular formula C24H24N4O2S2 B11613164 4-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11613164
M. Wt: 464.6 g/mol
InChI Key: MGZOAUBPGCKOJX-UHFFFAOYSA-N
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Description

2-NAPHTHYL [4-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)TETRAHYDRO-1-PYRAZINYL] SULFONE is a complex organic compound that features a naphthyl group, a tetrahydrobenzothieno pyrimidine moiety, and a tetrahydropyrazinyl sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NAPHTHYL [4-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)TETRAHYDRO-1-PYRAZINYL] SULFONE typically involves multi-step organic reactions The process begins with the preparation of the naphthyl derivative, followed by the construction of the tetrahydrobenzothieno pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-NAPHTHYL [4-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)TETRAHYDRO-1-PYRAZINYL] SULFONE undergoes various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-NAPHTHYL [4-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)TETRAHYDRO-1-PYRAZINYL] SULFONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-NAPHTHYL [4-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)TETRAHYDRO-1-PYRAZINYL] SULFONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol, 5,6,7,8-tetrahydro-: A related compound with a similar naphthyl structure.

    5,6,7,8-Tetrahydro-2-naphthol: Another similar compound with a tetrahydronaphthol core.

    Pyrido[2,3-d]pyrimidin-5-ones: Compounds with a similar pyrimidine structure.

Uniqueness

2-NAPHTHYL [4-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)TETRAHYDRO-1-PYRAZINYL] SULFONE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H24N4O2S2/c29-32(30,19-10-9-17-5-1-2-6-18(17)15-19)28-13-11-27(12-14-28)23-22-20-7-3-4-8-21(20)31-24(22)26-16-25-23/h1-2,5-6,9-10,15-16H,3-4,7-8,11-14H2

InChI Key

MGZOAUBPGCKOJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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